2-methyl-7-(thiophen-2-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Description
This polycyclic heteroaromatic compound features a fused chromeno-triazolo-pyrimidine core substituted with a thiophen-2-yl group at position 7 and a p-tolyl (4-methylphenyl) group at position 4. Its molecular formula is C₂₆H₂₁N₄OS (calculated based on structural analogs in ), with a molecular weight of approximately 443.55 g/mol. The chromeno-triazolo-pyrimidine scaffold is known for its conformational rigidity and π-electron-rich system, making it suitable for applications in medicinal chemistry and materials science. The thiophene moiety enhances electron delocalization, while the p-tolyl group contributes to hydrophobic interactions in biological systems.
Properties
IUPAC Name |
4-methyl-9-(4-methylphenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c1-14-5-8-16(9-6-14)23-20-21(17-12-15(2)7-10-18(17)29-23)27-24-25-13-26-28(24)22(20)19-4-3-11-30-19/h3-13,22-23H,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNOFTQUGNLNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)C)NC5=NC=NN5C3C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-7-(thiophen-2-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a synthetic derivative belonging to a class of heterocyclic compounds. Its structure comprises a chromeno-triazolo-pyrimidine framework which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various heterocycles. The detailed synthetic pathway often includes cyclization reactions that yield the desired chromeno-triazolo-pyrimidine structure. While specific synthetic methods for this compound are not extensively documented in the literature, similar compounds have been synthesized using techniques involving hydrazone formation and cycloaddition reactions .
Antimicrobial Activity
Several studies have indicated that derivatives of triazolo-pyrimidines exhibit considerable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. A study reported that certain thiadiazole derivatives demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 6.25 to 32 µg/mL against pathogens like Klebsiella pneumoniae and Escherichia coli .
- Antifungal Activity : Triazole derivatives are known for their antifungal properties as well. Some related compounds exhibited over 80% inhibition against Fusarium oxysporum, indicating potential applications in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound is notable:
- In Vitro Studies : In vitro assays have demonstrated that related triazolo-pyrimidine derivatives can inhibit the growth of various human cancer cell lines. For example, one study found that specific derivatives inhibited cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values comparable to standard chemotherapeutics like cisplatin .
- Mechanism of Action : The proposed mechanisms include cell cycle arrest and apoptosis induction in cancer cells, primarily through microtubule disruption . This suggests that the compound may interfere with mitotic processes, leading to reduced cell proliferation.
Case Studies
A few case studies highlight the biological activity of compounds structurally similar to the target compound:
- Study on Pyrimidine Derivatives : A series of pyrimidine derivatives were evaluated for their cytotoxicity against human cancer cell lines. The results indicated that specific substitutions significantly enhanced their anticancer activity .
- Thiadiazole Derivatives : Research on thiadiazole compounds showed promising results in inhibiting bacterial growth and demonstrated potential as lead compounds for further development in antimicrobial therapy .
Comparative Analysis
The following table summarizes the biological activities reported for various derivatives related to the target compound:
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-methyl-7-(thiophen-2-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps:
- Formation of the Pyrazole Ring : This step often involves cyclization reactions using hydrazine derivatives with diketones or β-keto esters.
- Construction of the Triazole Ring : The pyrazole intermediate undergoes cyclization with azides or nitrile derivatives.
- Pyrimidine Ring Formation : The final step involves condensation and cyclization with suitable aldehydes or ketones.
These steps yield a compound that can be further modified to enhance its biological activity.
Chemistry
The compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structural features enable researchers to create derivatives with tailored properties for specific applications.
Biology
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : It has been investigated for its potential to inhibit bacterial and fungal growth.
- Anticancer Properties : Studies show that derivatives with similar structures can inhibit tubulin polymerization in cancer cells, leading to decreased proliferation. For instance, compounds similar to this have shown activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with notable IC50 values indicating potent activity .
Medicine
The compound is explored for therapeutic applications:
- Potential Therapeutic Agent : Its bioactive properties suggest potential use in treating various diseases including cancer and infectious diseases.
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes and receptors, inhibiting their activity or interfering with cellular processes.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of compounds related to this compound:
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Electronic Effects: The thiophen-2-yl group in the target compound introduces stronger electron-withdrawing character compared to methoxyphenyl or methylsulfanylphenyl substituents. This may enhance binding to electron-deficient biological targets.
Biological Activity: Analogs with halogenated aryl groups (e.g., 2,4-dichlorophenoxy in ) exhibit notable antimicrobial and herbicidal activity, suggesting that halogenation could be a viable strategy for optimizing the target compound’s bioactivity. The thiophene-containing derivative (target compound) shares structural similarities with anticancer triazolo-pyrimidine carboxamides in , which showed inhibitory effects on cancer cell lines (e.g., HRMS-confirmed derivatives with IC₅₀ < 10 μM).
Synthetic Accessibility: The target compound’s synthesis likely follows a multi-component reaction (MCR) pathway, as seen in , where triazole-diamine and substituted aldehydes are condensed under catalytic conditions. In contrast, halogenated analogs (e.g., ) require specialized reagents like chlorinated phenols, increasing synthetic complexity.
Pharmacological Potential
- Anticancer Activity : Triazolo-pyrimidine derivatives with thiophene or carboxamide groups () inhibit topoisomerase II and tubulin polymerization, suggesting a dual mechanism of action for the target compound.
- Herbicidal Activity: Structural analogs with methylsulfanyl or chlorophenoxy groups () target acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.
Physicochemical Limitations
- The target compound’s low water solubility (predicted logP ~4.2) may limit bioavailability, necessitating formulation strategies like nanoparticle encapsulation.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiadiazole cyclization | S/N sources, DMF, reflux | 62–70% | |
| Triazole-pyrimidine | Aminotriazole + aldehyde, DMF, 10–12 min | 67–70% |
Advanced: How can synthetic routes be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Catalyst screening : Use of piperidine derivatives (e.g., TMDP) in ethanol/water mixtures to enhance reaction efficiency while avoiding toxic reagents .
- Purification techniques : Recrystallization from ethanol or dioxane, followed by air-drying, ensures high-purity solids .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps, though this requires empirical validation for this specific compound.
Data Contradiction Note : While TMDP improves yields, its toxicity and regulatory restrictions (due to misuse potential) may necessitate alternative catalysts like morpholine derivatives .
Basic: What spectroscopic and crystallographic methods are used for structural characterization?
Answer:
- Spectroscopy :
- Crystallography : SHELX software (SHELXL/SHELXS) refines X-ray diffraction data to resolve bond lengths/angles and confirm stereochemistry .
Advanced: How can SHELX-based refinement resolve ambiguities in crystallographic data?
Answer:
SHELXL’s robust algorithms address challenges such as:
- Twinning : High-resolution data (d-spacing < 1.0 Å) can be deconvoluted using HKLF5 format .
- Disorder modeling : Partial occupancy of flexible substituents (e.g., p-tolyl groups) is resolved via PART instructions and restraints.
- Validation tools : R-factor convergence (<5%) and Hirshfeld surface analysis ensure structural accuracy .
Q. Table 2: SHELX Refinement Metrics
| Parameter | Typical Value | Reference |
|---|---|---|
| R1 (I > 2σ(I)) | <0.05 | |
| CCDC deposition code | 1053655-66-5 |
Basic: What biological activities are associated with this compound?
Answer:
- Anticancer activity : Inhibits tubulin polymerization via non-competitive binding with vinca alkaloids, showing efficacy in nude mouse xenograft models .
- Enzyme inhibition : Targets PI3Kα and kinases due to triazolo-pyrimidine core interactions .
- Antimicrobial properties : Thiophene and chromeno groups disrupt microbial membranes (MIC: 2–8 µg/mL for S. aureus) .
Advanced: How does the trifluoromethyl group influence SAR and drug resistance?
Answer:
- SAR impact : The CF₃ group at the 5-position enhances lipophilicity (logP +0.7) and metabolic stability, improving oral bioavailability .
- Resistance mechanisms : Unlike paclitaxel, this compound avoids P-glycoprotein efflux, retaining potency in MDR1-overexpressing cell lines (IC50: 12 nM vs. 150 nM for doxorubicin) .
Data Contradiction Note : While CF₃ improves in vitro activity, its electron-withdrawing effect may reduce solubility—a trade-off addressed via PEGylation or prodrug strategies .
Basic: What computational methods predict this compound’s photophysical properties?
Answer:
- DFT/TDDFT : Models HOMO-LUMO gaps (~3.2 eV) and fluorescence quenching by nitroaromatics (Stern-Volmer constant: 1.5 × 10⁴ M⁻¹) .
- Docking studies : AutoDock Vina predicts binding to tubulin’s colchicine site (ΔG: −9.8 kcal/mol) .
Advanced: How can fluorescence sensing mechanisms be validated experimentally?
Answer:
- Static quenching : Confirm via lifetime measurements (τ unchanged with analyte addition) .
- Job’s plot analysis : Determines 1:1 stoichiometry with nitroaromatics .
- Theoretical validation : Compare experimental Stokes shifts (~80 nm) with TDDFT-calculated values (±5 nm error) .
Basic: What are the stability and storage conditions for this compound?
Answer:
- Stability : Degrades <5% in 6 months when stored at −20°C in amber vials under argon .
- Light sensitivity : UV exposure (λ > 300 nm) causes chromeno ring cleavage—use darkroom handling .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
- Assay standardization : Use identical cell lines (e.g., MCF-7 vs. MDA-MB-231) and ATP-based viability assays .
- Metabolic profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may skew IC50 values .
- In vivo validation : Repeat xenograft studies with controlled dosing (e.g., 25 mg/kg oral vs. 10 mg/kg IV) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
